Trypsin-Selective vs. Broad-Spectrum R110 Substrates
Rhodamine 110-based substrates like BZiPAR offer a significant advantage over widely used AMC-based substrates due to their red-shifted excitation and emission maxima. This property minimizes the fluorescence interference that is prevalent with compounds absorbing in the UV/blue region. The R110 fluorophore (liberated from BZiPAR) has an excitation/emission of approximately 496/520 nm, whereas AMC is excited at 340-355 nm and emits at 440-460 nm . This class-level spectral difference can lead to up to a 300-fold higher sensitivity in screening applications by avoiding the high background noise in the UV spectrum .
| Evidence Dimension | Excitation/Emission Wavelength Maxima |
|---|---|
| Target Compound Data | BZiPAR cleavage product (Rhodamine 110): Ex/Em = 496/520 nm |
| Comparator Or Baseline | AMC fluorophore (e.g., from Boc-Phe-Ser-Arg-AMC): Ex/Em = 340-355/440-460 nm |
| Quantified Difference | Red-shift of approximately 150 nm for excitation. Can result in up to 300-fold increase in assay sensitivity due to reduced background interference . |
| Conditions | In vitro fluorogenic assay; cellular and compound library screening contexts. |
Why This Matters
For users screening compound libraries with significant UV-absorbing components, BZiPAR provides a substantially lower false-positive rate and higher assay sensitivity, ensuring more reliable hit identification and reducing costly validation of false leads.
